molecular formula C23H22N4O4 B2487069 N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921823-93-0

N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2487069
CAS No.: 921823-93-0
M. Wt: 418.453
InChI Key: GHMFOCAFZTUTAA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
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Biological Activity

N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and the results from various studies assessing its biological effects.

The molecular formula for this compound is C23H22N4O4C_{23}H_{22}N_{4}O_{4} with a molecular weight of 418.4 g/mol. The structure features a pyrazolo-pyridine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H22N4O4C_{23}H_{22}N_{4}O_{4}
Molecular Weight418.4 g/mol
CAS Number921823-93-0

Biological Activity Overview

Recent studies have indicated that compounds similar to N-(furan-2-ylmethyl)-3-oxo-2-phenyl derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity :
    • Compounds derived from furan and pyrazole structures have shown promising antibacterial properties. For instance, derivatives have been tested against various bacterial strains with minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL, indicating significant effectiveness against pathogens such as Staphylococcus epidermidis and Escherichia coli .
  • Anticancer Properties :
    • Preliminary evaluations suggest that the compound may exhibit cytotoxic effects against cancer cell lines while being non-toxic to normal cells. The MTT assay has been employed to assess cytotoxicity, revealing selective activity against certain cancer types .
  • Anti-inflammatory Effects :
    • Compounds within this chemical class have shown potential in reducing inflammation markers in vitro, which could be beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of furan derivatives, several compounds were synthesized and tested against standard bacterial strains. Among these, derivatives with structural similarities to N-(furan-2-ylmethyl)-3-oxo exhibited MIC values indicating strong activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Cytotoxicity Assessment

A separate investigation focused on the cytotoxic effects of related pyrazolo compounds on human cancer cell lines. The results demonstrated that certain derivatives were effective in inhibiting cell proliferation at concentrations that did not affect normal cells, suggesting a favorable therapeutic index .

The biological activities of N-(furan-2-ylmethyl)-3-oxo compounds are hypothesized to be mediated through various mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Binding : These compounds may interact with specific receptors involved in inflammation and cancer pathways, modulating cellular responses.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c28-22(24-12-17-8-4-10-30-17)19-14-26(13-18-9-5-11-31-18)15-20-21(19)25-27(23(20)29)16-6-2-1-3-7-16/h1-4,6-8,10,14-15,18H,5,9,11-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMFOCAFZTUTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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